1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of the dimethylaminoethyl group suggests that this compound could have interesting chemical properties, as dimethylamino groups are known to be basic and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the triazole ring and the dimethylaminoethyl group. These groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of the triazole ring and the dimethylaminoethyl group. Triazoles are known to participate in various chemical reactions, including cycloadditions, substitutions, and reductions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the triazole ring and the dimethylaminoethyl group. For example, the compound could exhibit basicity due to the dimethylamino group .Scientific Research Applications
Synthesis and Chemical Properties
- A study described the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing the versatility of triazole derivatives in chemical synthesis. The work demonstrated the regiospecific 1,3-dipolar cycloaddition reaction, leading to novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, highlighting the compound's potential in developing new chemical entities (Peng & Zhu, 2003).
Applications in Bioconjugation
- Research on the mechanism of amide formation by carbodiimide in aqueous media has provided insight into bioconjugation processes. This study is relevant for understanding how triazole derivatives, through their carboxylic acid functionalities, can be involved in creating amide bonds, a fundamental reaction in biochemistry and drug discovery (Nakajima & Ikada, 1995).
Synthetic Methodologies
- Another research effort focused on the synthesis of new pyrido[4,3-e][1,2,4]triazolo-[5,1-c][1,2,4]triazin-6(7H)-ones, which involves the coupling of triazole-5-diazonium salts with ethyl acetoacetate, showing the chemical's applicability in creating complex heterocyclic structures. This work demonstrates the compound's role in enabling synthetic strategies for constructing biologically relevant molecules (Mawlood et al., 2020).
Chemical Transformations
- The study on esterification with aromatic acyl-1,2,4-triazole catalyzed by weak base at a rate comparable to acyl chloride offers insights into new catalytic processes involving triazole derivatives. This research outlines a method for efficient ester formation, a key reaction in organic synthesis and pharmaceutical manufacturing (Kohsaka et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-10(2)3-4-11-5-6(7(12)13)8-9-11/h5H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYLJQFZVSJJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038705-93-9 | |
Record name | 1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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